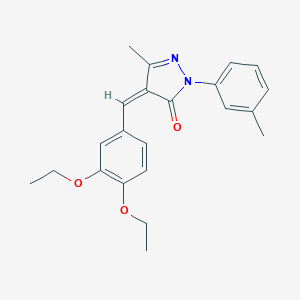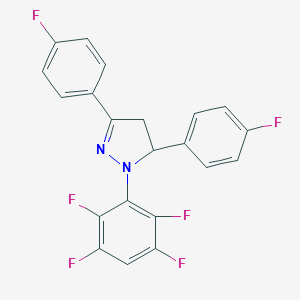METHANONE](/img/structure/B329494.png)
[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the brominated quinoline with the indole derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinoline derivatives.
Industry: Use in the development of new materials and catalysts.
作用机制
The mechanism of action of [2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Indole Derivatives: Compounds with similar indole moieties.
Uniqueness
[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is unique due to its specific substitution pattern and the combination of quinoline and indole moieties, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C24H17BrN2O |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
[2-(3-bromophenyl)quinolin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H17BrN2O/c25-18-8-5-7-17(14-18)22-15-20(19-9-2-3-10-21(19)26-22)24(28)27-13-12-16-6-1-4-11-23(16)27/h1-11,14-15H,12-13H2 |
InChI 键 |
QODBKTVNWAACFW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329411.png)
![2-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B329413.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide](/img/structure/B329419.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B329420.png)
![3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B329421.png)
![(5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B329423.png)
![METHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B329424.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B329430.png)

![6-Ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B329433.png)
![ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate](/img/structure/B329434.png)
